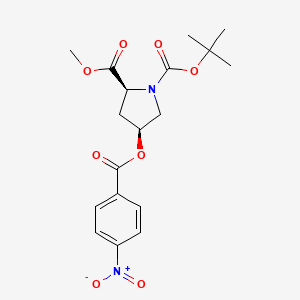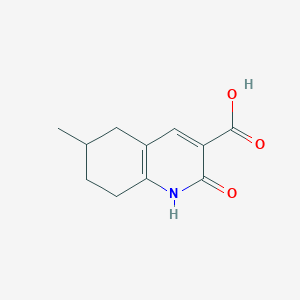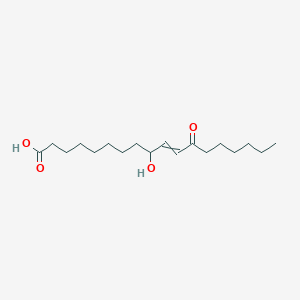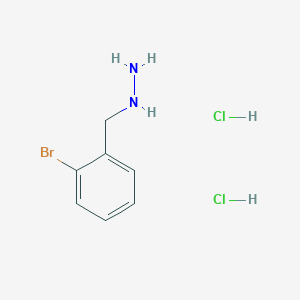![molecular formula C11H17N3O B1442624 2-[(3-Methylphenyl)amino]butanohydrazide CAS No. 1306738-21-5](/img/structure/B1442624.png)
2-[(3-Methylphenyl)amino]butanohydrazide
Übersicht
Beschreibung
2-[(3-Methylphenyl)amino]butanohydrazide is a chemical compound with the molecular formula C11H17N3O . It is provided by several suppliers including Amerigo Scientific and BenchChem .
Molecular Structure Analysis
The molecular structure of 2-[(3-Methylphenyl)amino]butanohydrazide consists of a butanohydrazide group attached to a 3-methylphenyl group via an amino link . The exact 3D structure would require more detailed information or computational modeling to determine.Wissenschaftliche Forschungsanwendungen
- Field : Chemical Science
- Application : This research aimed to develop a simple, efficient microwave-assisted synthetic method to prepare 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one and its Co(II) complex, characterize and ascertain their biological significance .
- Method : N-benzylisatin and 4-methylaniline were microwave irradiated in acetic acid to give 1- (C22H18N2O, L; 58 %). L was microwave irradiated with CoCl2.6H2O in ethanol to yield its Co(II) complex .
- Results : The in-vitro antimicrobial activities of L were evaluated against three gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis and Haemolytic Staphylococcus aureus), three gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli and Klebsiella sp.) and three fungi (Aspergillus niger, Trichoderma viride and Penicillium citrinum). The IC50 of L and its Co(II) complex were carried out against DPPH, H2O2 and NO radicals, as well as their reducing power abilities .
- Field : Biochemical Engineering
- Application : This research aimed to carry out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-meth-ylphenyl)ethan-1-amine .
- Method : Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-meth-ylphenyl)ethan-1-amine were screened, and ATA-025 was the best enzyme, while dimethylsulfoxide (10% V/V) was the best co-solvent for said bioconversion .
- Results : In the final optimized reaction, ATA-025 showed the highest 99.22 ± 2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03 ± 1.01% with respect to the product formed after reaction .
Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities
Transaminase-mediated chiral selective synthesis
Eigenschaften
IUPAC Name |
2-(3-methylanilino)butanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-10(11(15)14-12)13-9-6-4-5-8(2)7-9/h4-7,10,13H,3,12H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOICFPNCNQPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)NC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylphenyl)amino]butanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1442548.png)



![1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one](/img/structure/B1442554.png)
![N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1442556.png)



![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)
